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molecular formula C14H15NO3S B7810789 Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate CAS No. 885681-46-9

Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate

Cat. No. B7810789
M. Wt: 277.34 g/mol
InChI Key: QQTPTPPOZXLLNT-UHFFFAOYSA-N
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Patent
US07923573B2

Procedure details

4-Methoxythiobenzamide (1.62 g, 9.7 mmol) and ethyl 3-bromo-4-oxobutanoate (2.02 g, 9.7 mmol) were suspended in 1,2-dichloroethane (25 ml), and the mixture was heated under reflux for 3 hours. The reaction mixture was diluted with ethyl acetate, successively washed with a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=2/1) to give ethyl [2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetate (1.79 g, yield: 67%).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[S:8])=[CH:5][CH:4]=1.Br[CH:13]([CH:20]=O)[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>ClCCCl.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]2[S:8][C:13]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:20][N:9]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
COC1=CC=C(C(=S)N)C=C1
Step Two
Name
Quantity
2.02 g
Type
reactant
Smiles
BrC(CC(=O)OCC)C=O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
WASH
Type
WASH
Details
successively washed with a saturated aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
by removing the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=2/1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1SC(=CN1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.79 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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